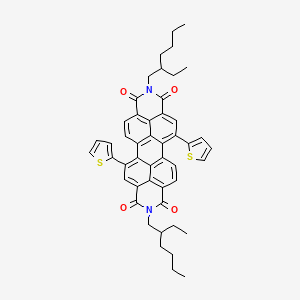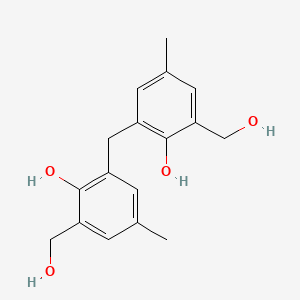
4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a tetrahydrofuran group and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a tetrahydrofuran moiety.
Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced through a borylation reaction, typically using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane group, potentially leading to the formation of reduced pyridine derivatives or boron-containing compounds.
Substitution: The compound can undergo various substitution reactions, particularly nucleophilic substitutions at the pyridine ring or electrophilic substitutions at the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, as well as electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the pyridine ring may yield piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biology, this compound may be used as a probe or ligand in biochemical assays. Its boron-containing moiety can interact with biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with biological targets. Its boron-containing group may enhance its binding affinity and specificity for certain enzymes or receptors.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique structural properties can impart desirable characteristics, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through its boron-containing moiety. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-2-yl)pyridine: Lacks the dioxaborolane group, making it less versatile in terms of functionalization.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
4-(Tetrahydrofuran-2-yl)-2-bromopyridine: Contains a bromine atom instead of the dioxaborolane group, leading to different reactivity and applications.
Uniqueness
4-(Tetrahydrofuran-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the tetrahydrofuran and dioxaborolane groups. This combination allows for versatile functionalization and reactivity, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C15H22BNO3 |
|---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
4-(oxolan-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)13-10-11(7-8-17-13)12-6-5-9-18-12/h7-8,10,12H,5-6,9H2,1-4H3 |
InChI Key |
SYMVLFWMSPNBLF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)

![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)



![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)



![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)

